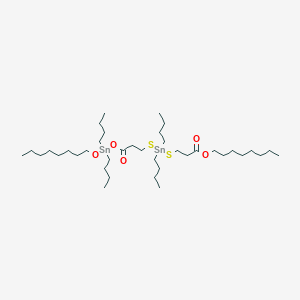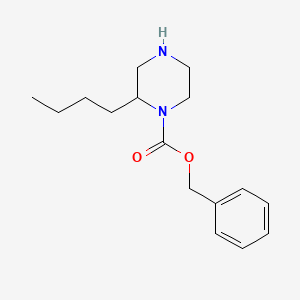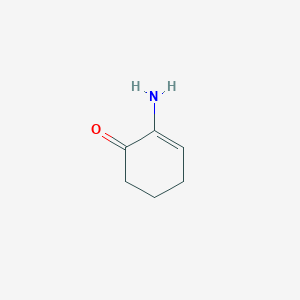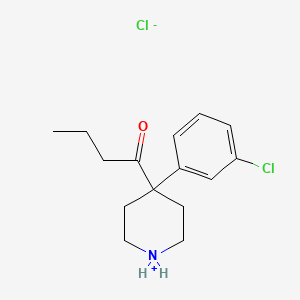
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is an arylpiperazine derivative, which is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at certain receptors, such as the 5-hydroxytryptamine (5-HT) receptors, and inhibits the reuptake of serotonin . This dual action contributes to its potential therapeutic effects in treating conditions like depression and anxiety.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another arylpiperazine derivative with similar applications in pharmaceutical synthesis.
Trazodone hydrochloride: A well-known antidepressant that shares structural similarities and mechanisms of action with 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of receptor-ligand interactions.
特性
CAS番号 |
54402-04-9 |
|---|---|
分子式 |
C15H21Cl2NO |
分子量 |
302.2 g/mol |
IUPAC名 |
1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]butan-1-one;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-4-14(18)15(7-9-17-10-8-15)12-5-3-6-13(16)11-12;/h3,5-6,11,17H,2,4,7-10H2,1H3;1H |
InChIキー |
FPIPBOHEXNSGDO-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-methanone](/img/structure/B13751217.png)
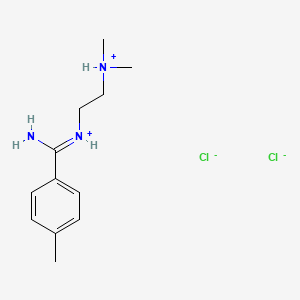
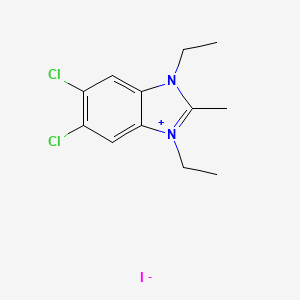
![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone](/img/structure/B13751230.png)

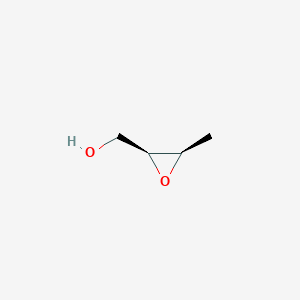
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)

